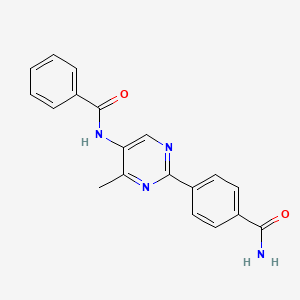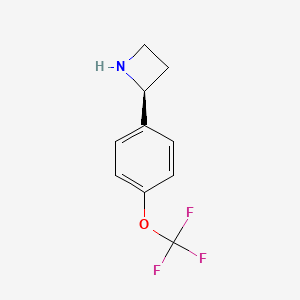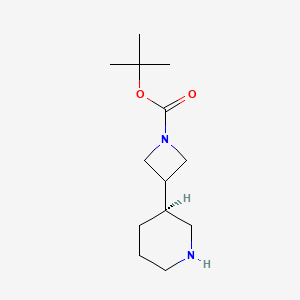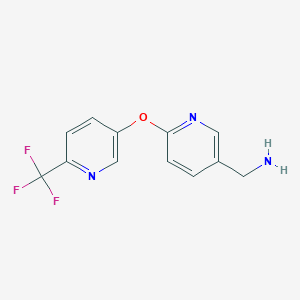![molecular formula C11H9NO3 B12941018 Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)
Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Dioxolo[4,5-f]isoindole-5,7(3aH,4aH)-dione , is a structurally intriguing compound. Let’s break it down:
Spiro: Refers to the spirocyclic nature of the compound, where two rings share a single common atom.
[1,3]dioxolo[4,5-f]isoindole: Describes the fused ring system, combining a dioxolo (1,3-dioxole) and an isoindole ring.
7(6H)-one: Indicates the presence of a ketone group at the 7th position.
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one. One common method involves a [1,3]-dipolar cycloaddition reaction between an N-benzylnitrone and isoindolin-3-methylene-1-ones . The reaction proceeds through a spirocyclic intermediate, leading to the desired compound.
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route for efficiency, scalability, and cost-effectiveness. Detailed industrial protocols are proprietary, but academic literature provides valuable insights.
Chemical Reactions Analysis
Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to functional group modifications.
Reduction: Reduction processes may yield reduced derivatives.
Substitution: Substituents can be introduced at different positions.
Common Reagents: Reagents like oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., Grignard reagents) play crucial roles.
Major Products: These reactions yield diverse products, including spirocyclic derivatives and functionalized isoindole compounds.
Scientific Research Applications
Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one finds applications across disciplines:
Chemistry: As a versatile building block for novel spirocyclic compounds.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Potential drug candidates due to their unique structure and biological activity.
Industry: Used in material science, catalysis, and organic synthesis.
Mechanism of Action
The exact mechanism remains an active area of research. Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1’-cyclopropan]-7(6H)-one is unique, let’s explore related compounds:
- Other spirocyclic compounds: Explore their structures and properties for further insights.
[1,3]dioxolo[4,5-f]isoindolone derivatives: These share the same dioxolo-isoindole scaffold and exhibit diverse biological activities.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
spiro[6H-[1,3]dioxolo[4,5-f]isoindole-7,1'-cyclopropane]-5-one |
InChI |
InChI=1S/C11H9NO3/c13-10-6-3-8-9(15-5-14-8)4-7(6)11(12-10)1-2-11/h3-4H,1-2,5H2,(H,12,13) |
InChI Key |
BBAQLMQJHSYBJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12C3=CC4=C(C=C3C(=O)N2)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-Methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12940951.png)

![7-(Methylsulfanyl)-2-phenyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B12940961.png)
![(((3AR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)triisopropylsilane](/img/structure/B12940962.png)

![5-Methyl-1-(pyridin-3-ylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12940981.png)

![8-Bromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B12940986.png)


![Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-](/img/structure/B12941004.png)

![Benzamide, N-(4-amino-6-quinazolinyl)-2-[(4-ethylphenoxy)methyl]-](/img/structure/B12941014.png)
